4-[2-(4-Octylphenyl)ethenyl]benzonitrile
Description
4-[2-(4-Octylphenyl)ethenyl]benzonitrile is a benzonitrile derivative featuring an ethenyl linker bridging a 4-octylphenyl group and a cyano-substituted benzene ring. This compound belongs to a broader class of substituted ethenylbenzonitriles, which are structurally characterized by their aromatic moieties connected via conjugated double bonds.
The 4-octylphenyl substituent introduces a long alkyl chain, which likely enhances lipophilicity (Log P) compared to shorter-chain or polar-substituted analogs. This structural feature may influence membrane permeability in biological systems or compatibility with organic matrices in materials science applications .
Properties
CAS No. |
62731-35-5 |
|---|---|
Molecular Formula |
C23H27N |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
4-[2-(4-octylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C23H27N/c1-2-3-4-5-6-7-8-20-9-11-21(12-10-20)13-14-22-15-17-23(19-24)18-16-22/h9-18H,2-8H2,1H3 |
InChI Key |
QXXCKVBTCUNXDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Octylphenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method is the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(4-Octylphenyl)ethenyl]benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Octylphenyl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
4-[2-(4-Octylphenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Octylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Cytotoxic Activity of Selected Ethenylbenzonitrile Derivatives
| Compound Name | Substituent (R) | IC50 (μg/ml) MCF-7 | IC50 (μg/ml) MDA-MB-231 | IC50 (μg/ml) T47D | Log P* |
|---|---|---|---|---|---|
| 1c: 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile | 3-Chlorophenyl | 27.1 ± 1.2 | 14.5 ± 2.1 | - | 3.8 |
| 1h: 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile | 4-Methoxyphenyl | - | - | 14.3 ± 1.1 | 3.2 |
| 1k: 4-[2-(4-Dimethylamino)ethenyl]benzonitrile | 4-Dimethylaminophenyl | - | 19.7 ± 1.8 | 16.8 ± 2.1 | 2.9 |
| Etoposide (Reference) | - | 18.9 ± 1.5 | 21.3 ± 2.0 | 20.1 ± 1.8 | - |
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Compound 1c (3-chlorophenyl) exhibited the highest potency against MCF-7 and MDA-MB-231, suggesting that electron-withdrawing groups enhance cytotoxicity in these cell lines .
- Electron-Donating Groups (e.g., OCH₃, N(CH₃)₂): Compound 1h (4-methoxyphenyl) showed selectivity for T47D cells, while 1k (4-dimethylamino) demonstrated broad-spectrum activity comparable to etoposide .
- Lipophilicity Trends: Log P values (predicted via the Marvin program) correlate with substituent polarity, where chlorophenyl derivatives (Log P ~3.8) are more lipophilic than methoxy or dimethylamino analogs .
Optoelectronic Properties
- GE3082: A red-shifted derivative, 4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile, demonstrated enhanced fluorescence for nerve-highlighting in surgical imaging .
- OLED Materials: Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are used in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) .
Antiproliferative Mechanisms
This suggests that ethenylbenzonitriles may act via alternative pathways, such as microtubule disruption or DNA intercalation.
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